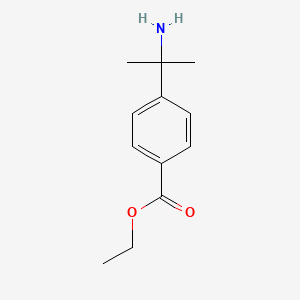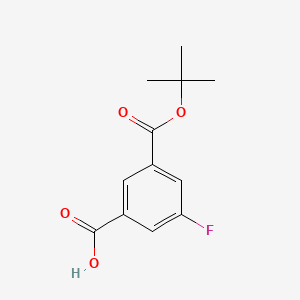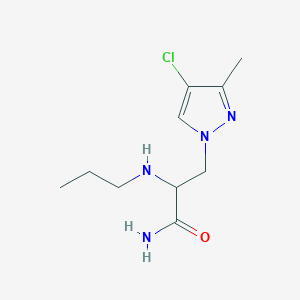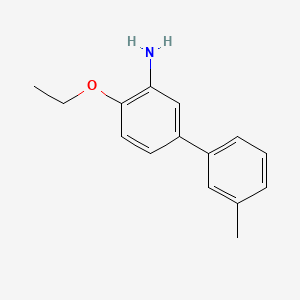
2-Ethoxy-5-(3-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(3-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group at the second position and a 3-methylphenyl group at the fifth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(3-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or the reduction of nitroarenes. These methods are often employed in the synthesis of anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed methods is preferred due to their efficiency and scalability. Additionally, the reduction of nitroarenes is a common industrial method due to its cost-effectiveness and simplicity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(3-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(3-methylphenyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-N-propylbenzo[e][1,2]oxaphosphinine-3-carboxamide 2-oxide: This compound shares the ethoxy group but differs in its overall structure and functional groups.
Uniqueness
2-Ethoxy-5-(3-methylphenyl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-ethoxy-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-8-7-13(10-14(15)16)12-6-4-5-11(2)9-12/h4-10H,3,16H2,1-2H3 |
Clave InChI |
LKYQBJAHJQAFAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


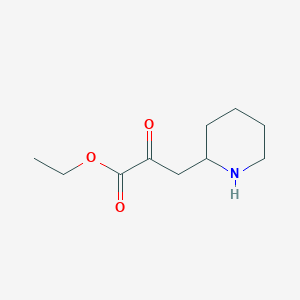
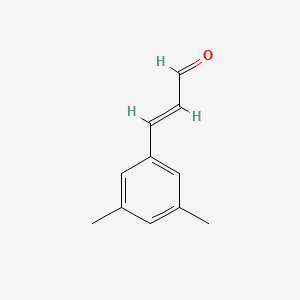
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
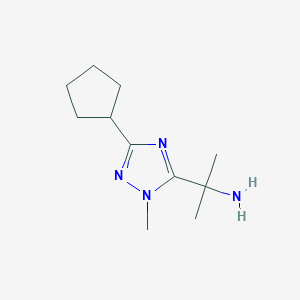
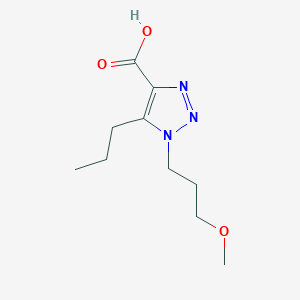
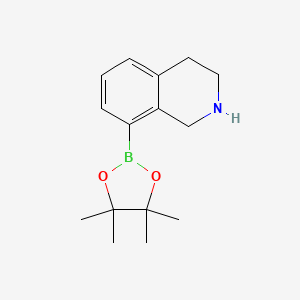
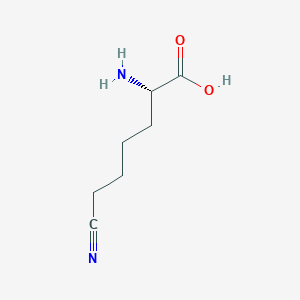
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
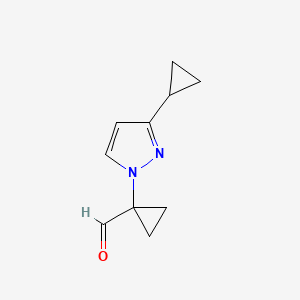
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
